Almeta; Delonal; Sch 22219; Vaderm

Description

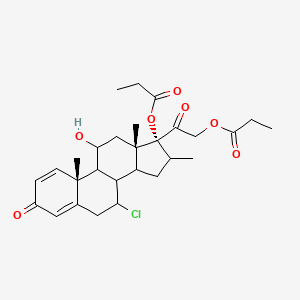

Almeta, Delonal, Sch 22219, and Vaderm are all synonyms for the synthetic corticosteroid alclometasone dipropionate (CAS 9002-18-0), a topical glucocorticoid used for its anti-inflammatory and antipruritic properties . Structurally, it is a 16-methylated derivative of betamethasone dipropionate, designed to reduce systemic absorption while maintaining efficacy in treating dermatoses like eczema and psoriasis. The compound’s chemical name is 7α-chloro-11β-hydroxy-16α-methyl-17,21-dipropionoxypregna-1,4-diene-3,20-dione . Its multiple trade names reflect regional branding differences rather than distinct pharmacological profiles.

Properties

Molecular Formula |

C28H37ClO7 |

|---|---|

Molecular Weight |

521.0 g/mol |

IUPAC Name |

[2-[(10R,13S,17R)-7-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |

InChI |

InChI=1S/C28H37ClO7/c1-6-22(33)35-14-21(32)28(36-23(34)7-2)15(3)10-18-24-19(29)12-16-11-17(30)8-9-26(16,4)25(24)20(31)13-27(18,28)5/h8-9,11,15,18-20,24-25,31H,6-7,10,12-14H2,1-5H3/t15?,18?,19?,20?,24?,25?,26-,27-,28-/m0/s1 |

InChI Key |

DJHCCTTVDRAMEH-WABOBNKASA-N |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1(C(CC2[C@@]1(CC(C3C2C(CC4=CC(=O)C=C[C@]34C)Cl)O)C)C)OC(=O)CC |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3C2C(CC4=CC(=O)C=CC34C)Cl)O)C)C)OC(=O)CC |

Origin of Product |

United States |

Preparation Methods

Alclometasone dipropionate is synthesized through a series of chemical reactions involving the modification of a steroid nucleus. The synthetic route typically involves the chlorination of a steroid precursor, followed by esterification with propionic acid . Industrial production methods ensure the compound meets stringent purity standards, with specific chromatographic techniques used to verify the purity and concentration of the final product .

Chemical Reactions Analysis

Alclometasone dipropionate undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the compound.

Reduction: This reaction can affect the carbonyl groups in the steroid nucleus.

Substitution: This reaction can involve the replacement of the chlorine atom with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Alclometasone dipropionate is extensively used in scientific research, particularly in the fields of:

Chemistry: Studying the reactivity and stability of corticosteroids.

Biology: Investigating the effects of corticosteroids on cellular processes.

Medicine: Developing treatments for inflammatory skin conditions.

Industry: Formulating topical creams and ointments for therapeutic use

Mechanism of Action

The mechanism of action of alclometasone dipropionate involves binding to glucocorticoid receptors in the cytoplasm. This complex then migrates to the nucleus, where it binds to glucocorticoid response elements on DNA. This binding modulates the transcription of genes involved in inflammatory pathways, leading to the production of lipocortins, which inhibit phospholipase A2 and subsequently reduce the synthesis of inflammatory mediators like prostaglandins and leukotrienes .

Comparison with Similar Compounds

Antiproliferative Activity

A pivotal 1989 study compared the epidermal thinning effects of 0.05% alclometasone dipropionate (Almeta/Delonal) with 1% hydrocortisone acetate and 0.064% betamethasone dipropionate (a higher-potency steroid) using a mouse tail model :

| Compound | Epidermal Thinning (%) | 3H-Thymidine DNA Incorporation Inhibition (%) |

|---|---|---|

| Alclometasone dipropionate | Equivalent to hydrocortisone | ~50% (similar to hydrocortisone) |

| Betamethasone dipropionate | Significantly greater | ~70% |

| Hydrocortisone acetate | Baseline (1% strength) | ~50% |

Key findings:

Potency and Clinical Use

- Hydrocortisone : Low potency (Class VII), suitable for mild inflammation and pediatric use.

- Alclometasone : Mid-potency (Class V–VI), preferred for moderate inflammation with lower atrophy risk compared to higher-potency steroids like betamethasone (Class I–III) .

- Betamethasone dipropionate : High potency, used for severe dermatoses but with increased risk of skin atrophy and systemic absorption.

Structural and Functional Advantages

Alclometasone’s 16α-methyl group enhances receptor binding specificity, reducing mineralocorticoid activity and improving safety in prolonged use . Its dipropionate esterification prolongs cutaneous retention, enhancing localized efficacy without requiring high systemic concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.